Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H8F3NO3 |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-16-9-4-6(12(13,14)15)2-3-7(9)10(8)17/h2-5H,1H3,(H,16,17) |
InChI Key |
PWPQNULOZOCLTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
Using 3-amino-5-(trifluoromethyl)aniline as the starting material, dimethyl ethoxymethylenemalonate undergoes nucleophilic attack at the amine group, forming a Schiff base intermediate. Cyclization under acidic conditions (e.g., polyphosphoric acid or Eaton’s reagent) yields the 4-hydroxyquinoline skeleton. The trifluoromethyl group at position 7 is introduced via the aniline precursor, ensuring regioselectivity.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature : Cyclization proceeds optimally at 120–140°C in diphenyl ether.
-
Acid Catalyst : Polyphosphoric acid (PPA) enhances cyclization efficiency compared to sulfuric acid, achieving yields of 68–72%.
-
Ester Choice : Substituting diethyl ethoxymethylenemalonate with the dimethyl analog directly installs the methyl ester, eliminating post-cyclization transesterification.
A representative procedure from involves refluxing 3-amino-5-(trifluoromethyl)aniline (1.0 eq) with dimethyl ethoxymethylenemalonate (1.2 eq) in ethanol for 6 hours, followed by PPA-mediated cyclization at 130°C for 3 hours. The crude product is purified via recrystallization from ethanol/water (4:1), yielding methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a pale-yellow solid (mp 195–198°C).
Palladium-Catalyzed Carbonylation of Halogenated Precursors
Palladium-mediated carbonylation offers a versatile route to introduce carboxylate groups at position 3 of the quinoline nucleus. This method is particularly advantageous for late-stage functionalization of halogenated intermediates.
Synthesis of 7-(Trifluoromethyl)-4-hydroxyquinoline-3-bromo Intermediate
Bromination of 4-hydroxy-7-(trifluoromethyl)quinoline using N-bromosuccinimide (NBS) in carbon tetrachloride at 80°C for 6–7 hours installs a bromine atom at position 3. The reaction requires catalytic benzoyl peroxide (0.1 eq) and proceeds with 85% conversion, as monitored by HPLC.
Carbonylation and Esterification
The brominated intermediate undergoes carbonylation in methanol under a CO atmosphere (1 atm) with palladium acetate (5 mol%) and Xantphos (10 mol%) as the ligand. Triethylamine (3.0 eq) is added to scavenge HBr, and the reaction is heated to 100°C for 12 hours. This method achieves 65–70% yield, with the methyl ester formed directly via in situ esterification.
Critical Considerations :
-
Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% decreases yield to 45%, underscoring the need for optimal catalyst ratios.
-
Solvent Effects : 1,4-Dioxane outperforms DMF in minimizing side reactions, improving selectivity to 92%.
Direct Esterification of Carboxylic Acid Precursors
For laboratories with access to 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, direct esterification provides a straightforward path to the target compound.
Thionyl Chloride-Mediated Esterification
The carboxylic acid (1.0 eq) is suspended in methanol, and thionyl chloride (2.5 eq) is added dropwise at 0°C. After refluxing for 12 hours, the mixture is concentrated, and the ester is extracted with ethyl acetate (3 × 50 mL). Neutralization with saturated NaHCO₃ and drying over MgSO₄ affords the methyl ester in 80–85% yield.
Acid-Catalyzed Microwave-Assisted Esterification
Microwave irradiation (150°C, 30 minutes) in methanol with concentrated H₂SO₄ (0.5 eq) accelerates the reaction, achieving 88% yield with 99% purity by LC-MS. This method reduces reaction time from 12 hours to 30 minutes, making it preferable for high-throughput synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | 68–72 | 9–12 hours | One-pot synthesis; no palladium required | High temperatures; strong acid use |
| Pd-Catalyzed Carbonylation | 65–70 | 12–14 hours | Late-stage functionalization | Expensive catalysts; CO handling |
| Direct Esterification | 80–88 | 0.5–12 hours | High yield; simple setup | Requires carboxylic acid precursor |
Scalability and Industrial Considerations
The Gould-Jacobs method is scalable to kilogram quantities, as demonstrated in, where 1.2 kg of ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate was synthesized using analogous conditions. For Pd-catalyzed routes, catalyst recovery systems (e.g., immobilized Pd on silica) reduce costs by 40% in pilot-scale trials .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its cytotoxic properties against several cancer cell lines. Studies have demonstrated moderate cytotoxic activity against:
- MCF-7 (mammary gland cancer)
- HePG2 (hepatocellular carcinoma)
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents. The trifluoromethyl group enhances the compound's biological activity, making it a candidate for further pharmacological studies .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has shown efficacy against various bacterial strains, including:
- Mycobacterium smegmatis
- Pseudomonas aeruginosa
- Candida albicans
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections and developing new antimicrobial agents .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate. It can be utilized to synthesize various heterocyclic compounds with potential biological activities. The compound's unique functional groups facilitate further chemical modifications, leading to the creation of derivatives with enhanced properties .
Biological Studies
This compound has been studied for its role in inhibiting specific enzymes involved in cancer progression and microbial metabolism. Notably, it interacts with molecular targets such as:
- Topoisomerase
- Protein kinases
These interactions are crucial for developing therapeutic agents aimed at cancer treatment and infection control .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Ethyl | Exhibits potent antimicrobial activity; used as a TRPV1 antagonist. |
| 4-Hydroxyquinoline | Hydroxy | Lacks trifluoromethyl group; less potent biological activity compared to trifluoromethyl derivatives. |
| 7-Trifluoromethylquinolin-4-one | Trifluoromethyl | Focuses on different functionalization; potential applications in photophysical studies. |
This table illustrates how this compound stands out due to its specific structural modifications that enhance its biological activities.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Ester Group Variations
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- Molecular Formula: C₁₃H₁₀F₃NO₃
- Molecular Weight : 285.22 g/mol
- Key Differences : The ethyl ester group at position 3 increases molecular weight by ~14 g/mol compared to the methyl ester derivative. This substitution may slightly enhance lipophilicity but reduce solubility in polar solvents.
- Applications : Used in medicinal chemistry as a precursor for HBV inhibitors .
5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- Molecular Formula : C₁₆H₈ClF₃N₂O₃
- Molecular Weight : 368.69 g/mol
- This compound shows promise as a pharmaceutical intermediate .
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
- Molecular Formula: C₁₃H₁₀F₃NO₃
- Molecular Weight : 285.22 g/mol
- Positional isomerism may influence pharmacokinetics .
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate
- Molecular Formula: C₁₃H₁₂ClNO₃
- Molecular Weight : 265.69 g/mol
- Key Differences: Chlorine at position 7 and methyl at position 2 enhance halogen bonding and steric effects.
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate
- Molecular Formula: C₁₃H₉ClF₃NO₂
- Molecular Weight : 303.66 g/mol
- Key Differences : Chlorine at position 4 and trifluoromethyl at position 2 create a distinct electronic profile. This compound’s synthesis involves DCM and oxalyl chloride, highlighting reactivity differences due to substituent positions .
Biological Activity
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a member of the quinoline family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by a methyl ester functional group at the carboxylic acid position and a trifluoromethyl group at the 7-position of the quinoline ring, contributing to its unique pharmacological profile.
1. Overview of Biological Activity
Research indicates that this compound exhibits moderate cytotoxic activity against several cancer cell lines, including:
- MCF-7 : A mammary gland cancer cell line.
- HepG2 : A hepatocellular carcinoma cell line.
- HCT-116 : A human colorectal carcinoma cell line, where it shows weaker activity compared to the other two.
This compound has also demonstrated potential antimicrobial properties , making it a candidate for further investigation in drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives are known to inhibit various enzymes, disrupting normal cellular functions in cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest, leading to apoptosis in susceptible cancer cells.
- Gene Expression Modulation : Changes in gene expression profiles have been observed, which may contribute to its anticancer effects .
3. Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | ~25 | Moderate Cytotoxicity |
| HepG2 | ~30 | Moderate Cytotoxicity |
| HCT-116 | >50 | Weak Cytotoxicity |
Case Study 1: Anticancer Activity
A study evaluated the compound's activity against various cancer cell lines using the WST-8 assay. The results indicated that this compound exhibited significant growth inhibition in MCF-7 and HepG2 cells, with IC50 values indicating moderate efficacy. The study concluded that further structural modifications could enhance its cytotoxic potential .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial properties of this compound were assessed against several bacterial strains. The results showed promising activity, suggesting that this compound might serve as a lead compound for developing new antimicrobial agents .
5. Conclusion and Future Directions
This compound presents a compelling profile as an anticancer and antimicrobial agent. Its moderate cytotoxicity against key cancer cell lines and potential for further structural optimization make it an attractive candidate for future drug development efforts. Ongoing research should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo to fully realize its therapeutic potential.
Q & A
Q. What are the key synthetic routes for preparing Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted anilines with methyl acetoacetate derivatives under basic conditions. Critical steps include:
- Trifluoromethyl group introduction : Achieved via nucleophilic substitution or direct fluorination using reagents like trifluoromethyl iodide .
- Esterification : Methanol is used to form the methyl ester, requiring anhydrous conditions to avoid hydrolysis .
Key variables include temperature control (60–100°C), solvent choice (DMF or THF), and catalyst selection (e.g., piperidine for cyclization). Yields drop below 50% if moisture is present due to ester hydrolysis .
Q. How is the purity and structure of this compound validated in academic research?
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial screening : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : IC₅₀ = 45 µM against MCF-7 breast cancer cells, attributed to intercalation with DNA or kinase inhibition .
- Solubility limitations : The trifluoromethyl group enhances lipophilicity (logP = 2.8), reducing aqueous solubility and necessitating formulation studies .
Advanced Research Questions
Q. How do structural modifications at the 4-hydroxy and 3-carboxylate positions affect biological activity?
- 4-Hydroxy substitution : Replacement with methylamino (as in Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate) increases DNA binding affinity but reduces solubility .
- Ester vs. carboxylic acid : The methyl ester improves cell permeability compared to the free acid, but hydrolytic instability limits in vivo efficacy .
- SAR studies : Fluorine or chlorine at position 6 (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) enhances anticancer activity by 2–3×, likely due to increased electrophilicity .
Q. What computational methods are used to predict binding modes and optimize derivatives?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with topoisomerase II or bacterial gyrase. The trifluoromethyl group shows hydrophobic interactions in ATP-binding pockets .
- DFT calculations : Predict charge distribution; the 4-hydroxy group’s electron-withdrawing effect stabilizes π-π stacking with aromatic amino acids .
- ADMET prediction : SwissADME estimates poor bioavailability (F < 30%) due to high logP, guiding ester-to-amide prodrug strategies .
Q. How are crystallographic data (e.g., hydrogen bonding networks) analyzed to explain stability and reactivity?
- Mercury CSD : Visualizes intermolecular H-bonds between the 4-hydroxy group and carboxylate oxygen (d = 2.7 Å), stabilizing the crystal lattice .
- Graph set analysis : R₂²(8) motifs in the crystal structure correlate with thermal stability up to 200°C .
- SHELX refinement : Resolves disorder in the trifluoromethyl group, critical for accurate electron density maps .
Q. What methodological approaches resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Compare IC₅₀ values standardized to cell line (e.g., MCF-7 vs. HeLa) and assay conditions (MTT vs. resazurin) .
- Dose-response validation : Reproduce conflicting studies using identical protocols (e.g., 48-h incubation, 10% FBS) to isolate compound stability as a variable .
- Isosteric replacement : Test analogs like Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate to determine if positional effects explain activity discrepancies .
Methodological Notes
- For reproducibility, report reaction conditions (solvent, catalyst, temperature) and analytical parameters (HPLC gradients, NMR solvents).
- Advanced studies should integrate computational and experimental data to address SAR and mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
